N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-propylpentanamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-4-7-13(8-5-2)18(22)20-19-21(6-3)14-11-15-16(12-17(14)25-19)24-10-9-23-15/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZGKZYLIPJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N=C1N(C2=CC3=C(C=C2S1)OCCO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxino and thiazol intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethyl bromide, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide has potential therapeutic applications. It may be investigated for its efficacy in treating various diseases, particularly those involving complex biochemical mechanisms.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dioxino-Benzothiazol Family
Several compounds share the dioxino-benzothiazol scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Structural and Functional Differences
- Electron-Withdrawing Groups : The isoindole-dione acetamide in ’s compound introduces electron-deficient aromatic systems, which may improve binding to electron-rich enzyme active sites .
- Solubility : The hydrochloride salt in ’s compound enhances water solubility, contrasting with the neutral amide in the target compound, which may require formulation aids for bioavailability .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Benzothiazole derivatives are known for antimicrobial activity; the target compound’s amide group may mimic peptide bonds, inhibiting bacterial proteases .
- Neuroactive Applications : ’s pyridin-amine analogue suggests CNS activity, whereas the target compound’s lack of basic groups may limit blood-brain barrier penetration .
- Agricultural Chemistry : Compounds like etobenzanid () share amide motifs, hinting at herbicidal or pesticidal applications for the target compound .
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Prevents thermal degradation | |
| Solvent | Anhydrous DMF | Enhances nucleophilicity | |
| Reaction Time | 12–18 hours | Balances completion vs. side reactions |
Q. Table 2: Critical Analytical Data for Structural Confirmation
| Technique | Key Peaks/Features | Functional Group Confirmed | Reference |
|---|---|---|---|
| 1H NMR | δ 1.2–1.5 ppm (ethylidene CH3) | Aliphatic chain | |
| HRMS | [M+H]+ = 435.1523 (calc. 435.1520) | Molecular formula | |
| FT-IR | 1670 cm⁻¹ (C=O stretch) | Amide bond |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
